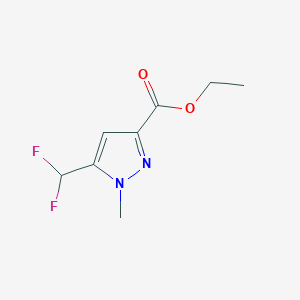![molecular formula C13H15NO3 B1404556 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid CAS No. 1160247-96-0](/img/structure/B1404556.png)
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid
Vue d'ensemble
Description
“2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]” is a heterocyclic compound with the empirical formula C12H15NO . It has a molecular weight of 189.25 . The compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has the SMILES string C1CC2(CCO1)CNc3ccccc23 . The InChI code is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 .Applications De Recherche Scientifique
Hydrolytic Degradation and Recyclization Fused and spiro compounds, including derivatives similar to 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid, undergo hydrolytic degradation when heated in an acidic environment, resulting in functionally substituted carboxylic acids. Furthermore, a derivative of 1,2-dihydrospiro[indole-3,4′-pyran] yielded a mixture of products from retro-Michael decomposition and recyclization under similar conditions (Andin, 2018).
Photochemical Properties
Reverse Photochromism A derivative of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran], namely 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid, exhibited "reverse photochromism" in polar solvents. This compound displayed a deep color in polar solvent, which was bleached upon irradiation with visible or ultraviolet light. The color reappeared thermally once the irradiation ceased (Shimizu, Kokado, & Inoue, 1969).
Biological Relevance and Green Chemistry
Green Synthesis and Crystallographic Studies Spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], relevant to the structural class of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid, were synthesized via a green route. The study also involved single-crystal X-ray structural investigations to understand the molecular and crystallographic behaviors, indicating potential biological interests (Sharma, Brahmachari, Kant, & Gupta, 2016).
Sonochemistry in Organocatalytic Reactions Sonochemistry has been utilized in organocatalytic domino reactions involving compounds structurally related to 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid. This method enabled a sustainable synthesis of a variety of medicinally relevant compounds, highlighting the green chemistry aspect of such reactions (Borah, Bora, Ramesh, & Chowhan, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-oxane]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(16)9-1-2-11-10(7-9)13(8-14-11)3-5-17-6-4-13/h1-2,7,14H,3-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNBNDRSNFMSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)
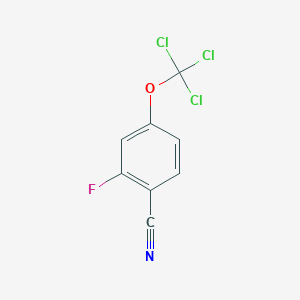
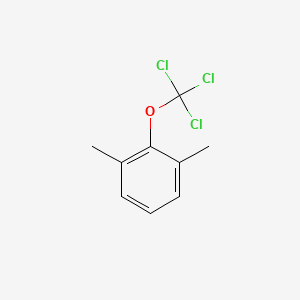
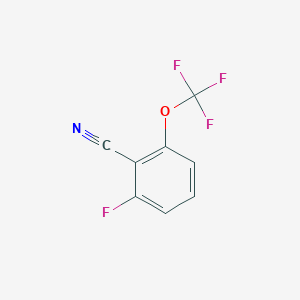
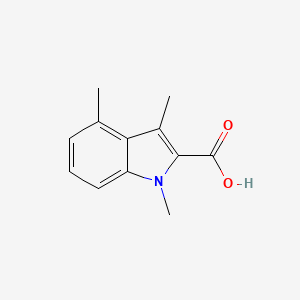
![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)


![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
